molecular formula C12H24N2O2 B14452713 1-Piperidinecarboxylic acid, diethylaminoethyl ester CAS No. 73790-59-7

1-Piperidinecarboxylic acid, diethylaminoethyl ester

Cat. No.: B14452713
CAS No.: 73790-59-7
M. Wt: 228.33 g/mol
InChI Key: CPIJUWSGKKQBMY-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, diethylaminoethyl ester is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, diethylaminoethyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with diethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to achieve the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, diethylaminoethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidinecarboxylic acid, diethylaminoethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, diethylaminoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which then interacts with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Isonipecotic acid: A piperidine derivative with a carboxylic acid moiety in the iso position.

    Piperidine-4-carboxylic acid: Another piperidine derivative with a carboxylic acid group.

Uniqueness

1-Piperidinecarboxylic acid, diethylaminoethyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

73790-59-7

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

2-(diethylamino)ethyl piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-3-13(4-2)10-11-16-12(15)14-8-6-5-7-9-14/h3-11H2,1-2H3

InChI Key

CPIJUWSGKKQBMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)N1CCCCC1

Origin of Product

United States

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